

Application Notes and Protocols for 1-(3,4-dimethoxybenzoyl)azepane

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Compound of Interest

Compound Name: 1-(3,4-dimethoxybenzoyl)azepane

Cat. No.: B5631984

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro applications and detailed experimental protocols for the characterization of **1-(3,4-dimethoxybenzoyl)azepane**. Based on the analysis of structurally related compounds, the primary putative targets for this molecule are monoamine transporters. Additionally, as a member of the broader class of azepane-containing molecules, its potential activity against protein kinases is also considered.

Potential Applications

1-(3,4-dimethoxybenzoyl)azepane is a synthetic compound featuring an azepane ring N-acylated with a dimethoxybenzoyl group. While specific data for this compound is not extensively available in the public domain, the chemical scaffold suggests potential activity as a modulator of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^{[1][2]} These transporters are critical for regulating neurotransmitter levels in the central nervous system and are important targets in the development of therapeutics for neuropsychiatric disorders.^{[3][4]}

Furthermore, the azepane core is present in various biologically active compounds, including inhibitors of protein kinase B (PKB/Akt).^[5] Therefore, screening **1-(3,4-dimethoxybenzoyl)azepane** for activity against such kinases could be a valuable secondary line of investigation.

Quantitative Data Summary

No specific quantitative data for **1-(3,4-dimethoxybenzoyl)azepane** was found in the reviewed literature. However, for illustrative purposes, the following table summarizes the in vitro activity of a structurally related N-benzylated bicyclic azepane compound against monoamine transporters, as reported in the literature.[\[1\]](#)[\[2\]](#) This data can serve as a benchmark for expected potency and selectivity.

Target	Assay Type	Compound	IC50 (nM)
Norepinephrine Transporter (NET)	Radioligand Displacement	(R,R)-1a	60 ± 7
Dopamine Transporter (DAT)	Radioligand Displacement	(R,R)-1a	230 ± 12
Serotonin Transporter (SERT)	Radioligand Displacement	(R,R)-1a	250 ± 32
Sigma-1 Receptor (σ-1R)	Radioligand Displacement	(R,R)-1a	~110

Table 1: In vitro activity of a reference N-benzylated azepane compound ((R,R)-1a). Data is presented as mean ± standard deviation.[\[1\]](#)

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of **1-(3,4-dimethoxybenzoyl)azepane** on the uptake of radiolabeled neurotransmitters by cells expressing DAT, NET, or SERT.[\[6\]](#)[\[7\]](#)

Materials:

- HEK293 cells stably expressing human DAT, NET, or SERT
- Dulbecco's Modified Eagle Medium (DMEM)

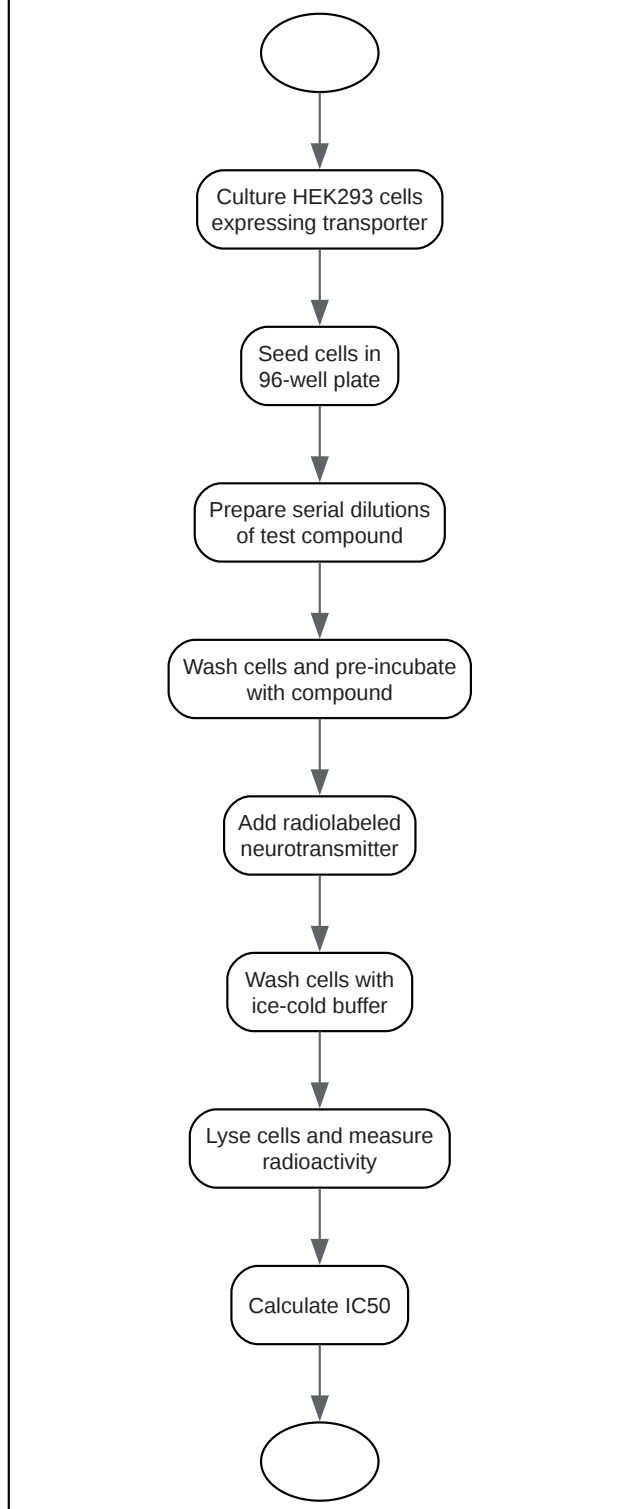
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Krebs-Henseleit Buffer (KHB)
- [^3H]-dopamine, [^3H]-norepinephrine, or [^3H]-serotonin
- **1-(3,4-dimethoxybenzoyl)azepane**
- Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
- 96-well cell culture plates
- Scintillation cocktail and scintillation counter

Procedure:

- **Cell Culture:** Culture HEK293 cells expressing the transporter of interest in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Cell Plating:** Seed the cells into a 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of **1-(3,4-dimethoxybenzoyl)azepane** in DMSO. Serially dilute the compound in KHB to obtain a range of concentrations. Also, prepare solutions of a reference inhibitor and a vehicle control (DMSO in KHB).
- **Pre-incubation:** On the day of the experiment, wash the cells once with KHB. Add 50 µL of the diluted compound, reference inhibitor, or vehicle control to the respective wells and incubate for 10 minutes at room temperature.
- **Uptake Initiation:** Add 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [^3H]-dopamine for DAT) to each well to initiate the uptake.
- **Uptake Termination:** After a 10-minute incubation at room temperature, terminate the uptake by rapidly washing the cells three times with ice-cold KHB.

- **Cell Lysis and Scintillation Counting:** Lyse the cells by adding 100 μ L of 1% SDS to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Monoamine Transporter Uptake Assay Workflow

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Monoamine Transporter Uptake Assay Workflow

Protein Kinase B (PKB/Akt) Inhibition Assay

This protocol outlines an in vitro kinase assay to evaluate the inhibitory effect of **1-(3,4-dimethoxybenzoyl)azepane** on PKB activity.[8][9]

Materials:

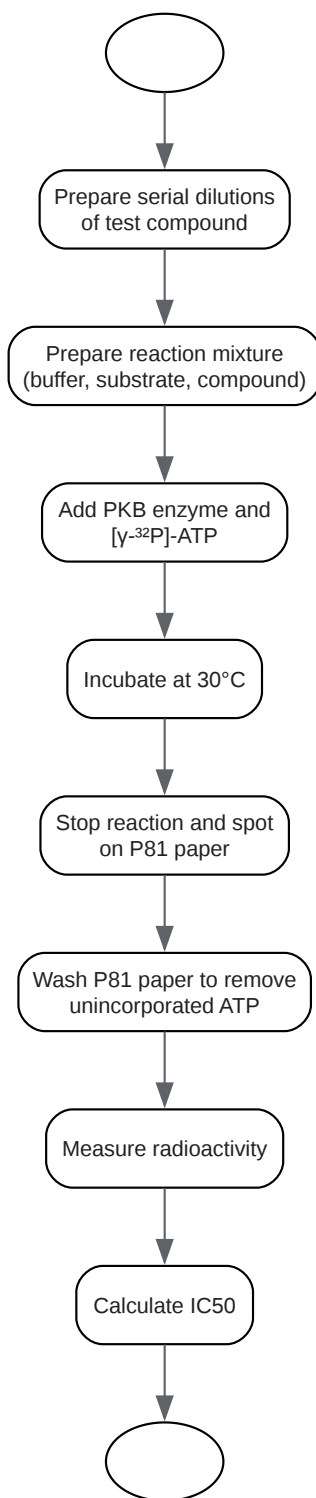
- Recombinant active PKB enzyme
- PKB substrate peptide (e.g., Crosstide)
- ATP (with [γ - 32 P]-ATP for radioactive detection, or unlabeled for ADP detection methods)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- **1-(3,4-dimethoxybenzoyl)azepane**
- Reference inhibitor (e.g., Staurosporine)
- P81 phosphocellulose paper
- Phosphoric acid (0.75%)
- Scintillation counter

Procedure:

- **Compound Preparation:** Prepare a stock solution of **1-(3,4-dimethoxybenzoyl)azepane** in DMSO. Create a series of dilutions in the kinase assay buffer.
- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the PKB substrate peptide, and the test compound at various concentrations.
- **Kinase Reaction Initiation:** Add the PKB enzyme to the reaction mixture. Initiate the kinase reaction by adding ATP (spiked with [γ - 32 P]-ATP). The final reaction volume is typically 25-50 μL .

- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Spotting: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ -³²P]-ATP.
- Radioactivity Measurement: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

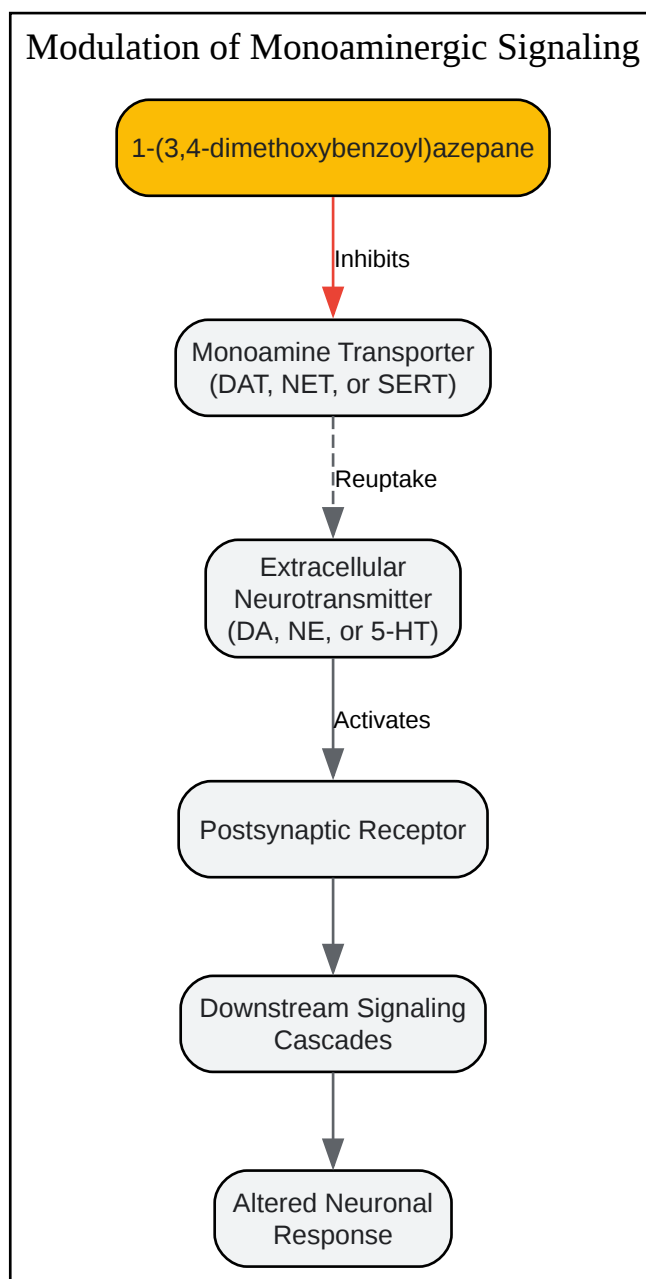
PKB/Akt Kinase Inhibition Assay Workflow

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PKB/Akt Kinase Inhibition Assay Workflow

Signaling Pathway

Inhibition of monoamine transporters by a compound like **1-(3,4-dimethoxybenzoyl)azepane** would lead to an increase in the extracellular concentration of the respective neurotransmitters (dopamine, norepinephrine, serotonin) in the synaptic cleft. This enhanced neurotransmitter availability would subsequently lead to increased activation of postsynaptic receptors, thereby modulating downstream signaling cascades.^{[10][11]}



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Modulation of Monoaminergic Signaling Pathway

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